Lipophilicity Difference vs. 4-Acetyl Analog
The target compound's lipophilicity, measured by its computed XLogP3-AA value of 1.9, is approximately 0.5 log units higher than that of its closest 4-acetyl-4-phenylpiperidine analog. This difference arises directly from the extension of the acyl chain from acetyl to propionyl. [1][2]
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 4-Acetyl-4-phenylpiperidine: ~1.4 (estimated based on loss of one methylene group and standard Hansch π fragment contributions; exact computed value not available from the same source) |
| Quantified Difference | ~0.5 log units higher |
| Conditions | Computed physicochemical property (PubChem, XLogP3 3.0) |
Why This Matters
A 0.5 log unit increase in lipophilicity can significantly impact passive membrane permeability and non-specific binding, making the propionyl analog a more suitable intermediate for targets requiring higher logP without introducing a basic N-methyl group.
- [1] PubChem. (2025). Compound Summary for CID 197940: 1-(4-Phenylpiperidin-4-yl)propan-1-one. XLogP3-AA value of 1.9. View Source
- [2] NIST Chemistry WebBook. 4-Acetyl-4-phenylpiperidine. Molecular formula C13H17NO. Illustrates the structural difference of one methylene group compared to the target compound. View Source
